3-(5-Amino-1,3,4-thiadiazol-2-yl)propanoic acid
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Overview
Description
3-(5-Amino-1,3,4-thiadiazol-2-yl)propanoic acid is a heterocyclic compound containing a thiadiazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Amino-1,3,4-thiadiazol-2-yl)propanoic acid typically involves the reaction of hydrazinecarbothioamide with carbon disulfide, followed by cyclization to form the thiadiazole ring. The final product is obtained through the reaction of the intermediate with appropriate reagents under controlled conditions .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the thiadiazole ring can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Major Products:
Oxidation: Oxidized derivatives of the thiadiazole ring.
Reduction: Reduced forms of the compound with modified functional groups.
Substitution: Substituted derivatives with various functional groups attached to the amino group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-cancer agent and enzyme inhibitor.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(5-Amino-1,3,4-thiadiazol-2-yl)propanoic acid involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby preventing their normal function. The thiadiazole ring is known to interact with various biological pathways, making it a versatile scaffold for drug development .
Comparison with Similar Compounds
- 2-(5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives
- 2-Amino-5-mercapto-1,3,4-thiadiazole
- 1,3,4-Thiadiazole derivatives
Comparison: 3-(5-Amino-1,3,4-thiadiazol-2-yl)propanoic acid is unique due to its propanoic acid moiety, which can influence its solubility and reactivity compared to other thiadiazole derivatives. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous .
Properties
IUPAC Name |
3-(5-amino-1,3,4-thiadiazol-2-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2S/c6-5-8-7-3(11-5)1-2-4(9)10/h1-2H2,(H2,6,8)(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWZBJXCDVCSSL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C1=NN=C(S1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30342440 |
Source
|
Record name | 3-(5-Amino-1,3,4-thiadiazol-2-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30342440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66030-27-1 |
Source
|
Record name | 3-(5-Amino-1,3,4-thiadiazol-2-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30342440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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